Home > Products > Building Blocks P15163 > 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine
4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine - 1031927-02-2

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

Catalog Number: EVT-363454
CAS Number: 1031927-02-2
Molecular Formula: C8H6N6O
Molecular Weight: 202.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine” is a chemical compound with the CAS Number: 1031927-02-2. It has a molecular weight of 202.18 and its IUPAC name is 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives is based on the click chemistry approach .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13) and the InChI key is YZWLTQHMDOCNGL-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

SB-772077-B

Compound Description: SB-772077-B, chemically known as 4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, is a potent and selective Rho kinase (ROCK) inhibitor. Studies highlight its effectiveness in blocking inflammatory cytokine generation, inducing vasorelaxation, and reducing blood pressure in hypertensive rat models. []

GSK269962A

Compound Description: GSK269962A, chemically defined as N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide, is another potent and selective ROCK inhibitor. It exhibits similar biological activities to SB-772077-B, including the inhibition of inflammatory cytokine production, induction of vasorelaxation, and blood pressure reduction in hypertensive rats. []

N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexyl)acetamide

Compound Description: This compound, designated as compound 10 in its source study, [] serves as a fluorescent probe designed for visualizing the peripheral benzodiazepine receptor (PBR) and activated microglia. This compound effectively stained live Ra2 microglial cells in experiments. []

Relevance: While sharing the imidazo[1,2-a]pyridine core with 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine, compound 10 differentiates itself through several substitutions. These include chlorine atoms on the imidazopyridine ring, a chlorophenyl group at position 2, and a complex acetamide side chain containing a nitrobenzofurazan moiety. This side chain significantly contributes to the compound's fluorescence properties, crucial for its role as a probe. []

1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine Derivatives

Compound Description: This series of compounds (11a-h in the source paper) [] was synthesized and evaluated for antibacterial activity. They were derived from 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine (9) by O-alkylation with various aryl alcohols (10a-h). []

Relevance: These derivatives share the central imidazo[1,2-a]pyrazine scaffold with 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine. The variations lie in the substitutions at the 2- and 8- positions of the imidazo[1,2-a]pyrazine ring. While the target compound features a 1,2,5-oxadiazol-3-amine at the 2-position, the derivatives have a trifluoromethyl group. Furthermore, the derivatives possess an aryloxy group at the 8-position, contrasting with the hydrogen atom in the target compound. [] Despite these differences, the shared core structure suggests potential similarities in their chemical behavior and potential biological activities.

3-[4-[1-(cyclopropylamino)ethenyl]phenyl]-N-(2-methylpropyl)imidazo[1,2-a]pyrazin-8-amine

Compound Description: This compound (L2 in the source paper) [] was identified as a potential Threonine tyrosine kinase (TTK) inhibitor through in silico studies, demonstrating a favorable binding affinity for this target protein. []

Overview

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine is a compound of interest in medicinal chemistry and organic synthesis. This compound features a unique combination of imidazole and oxadiazole moieties, which contribute to its potential biological activities. The imidazo[1,2-a]pyrazine structure is known for its versatility in drug design, while the oxadiazole ring enhances its pharmacological properties.

Source

This compound can be synthesized through various methods involving the reaction of substituted pyrazines and oxadiazoles. Research indicates that derivatives of imidazo[1,2-a]pyrazines are often explored for their therapeutic applications, particularly in the fields of oncology and infectious diseases .

Classification

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine belongs to the class of heterocyclic compounds. It is categorized under:

  • Heterocycles: Containing nitrogen and oxygen atoms in the ring structure.
  • Pharmaceutical Compounds: Due to its potential bioactivity and application in drug development.
Synthesis Analysis

Methods

Synthesis of 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine can be achieved through several synthetic routes. Common methods include:

  1. Cyclization Reactions: These involve the condensation of appropriate precursors under acidic or basic conditions to form the oxadiazole ring.
  2. Substitution Reactions: Utilizing nucleophilic substitution to introduce functional groups onto the imidazo[1,2-a]pyrazine core.

Technical Details

A typical synthesis might involve:

  • Starting Materials: 2-amino-5-substituted pyrazines and oxalyl chloride.
  • Reagents: Acidic catalysts such as hydrochloric acid or Lewis acids to facilitate cyclization.
  • Conditions: The reaction may require heating under reflux for several hours to ensure completion.
Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C₇H₅N₅O
  • Molecular Weight: Approximately 175.15 g/mol
  • Functional Groups: Imidazole, oxadiazole, amine.
Chemical Reactions Analysis

Reactions

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  2. Oxidation/Reduction: The nitrogen atoms can participate in redox reactions depending on the substituents present.

Technical Details

Reactions typically require specific conditions such as solvent choice (e.g., dimethyl sulfoxide) and temperature control to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine often involves:

  1. Binding to Biological Targets: Interaction with specific enzymes or receptors in biological systems.
  2. Inhibition of Pathways: Modulating signaling pathways relevant to disease processes.

Data

Pharmacological studies suggest that this compound may exhibit activity against certain cancer cell lines and bacterial strains due to its ability to interfere with cellular functions at the molecular level .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Varies based on solvent; generally soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data for these properties can be found in standard chemical databases and literature focusing on heterocyclic compounds.

Applications

Scientific Uses

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine has potential applications in:

  1. Drug Development: As a lead compound for designing new pharmaceuticals targeting cancer or infectious diseases.
  2. Biological Research: Used as a probe to study biological mechanisms involving imidazole and oxadiazole derivatives.
  3. Synthetic Chemistry: Acts as a building block for more complex heterocyclic compounds in organic synthesis.

Research continues to explore its full potential in various scientific fields .

Synthetic Methodologies and Optimization

Multi-Step Synthetic Pathways for Imidazo[1,2-a]pyrazine-Oxadiazole Hybrid Scaffolds

The synthesis of 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine requires strategic multi-step approaches to assemble the complex heterocyclic architecture. One prominent pathway begins with the preparation of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate as a key precursor, which undergoes nucleophilic substitution to introduce propargylamine functionality at the C6 position [7]. Subsequent Sonogashira coupling with trimethylsilylacetylene installs an alkyne handle, followed by desilylation to generate the terminal alkyne intermediate. This alkyne then participates in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azido-oxadiazole precursor to form the triazole-linked hybrid scaffold [1]. Final deprotection and oxidative cyclization yield the target compound with moderate overall efficiency (15-22% yield over 6 steps).

Alternative pathways employ convergent strategies where the imidazo[1,2-a]pyrazine and oxadiazole rings are synthesized separately before coupling. Silver-catalyzed alkyne/CO₂ coupling has proven effective for constructing the oxadiazol-3-amine moiety under mild conditions (10 bar CO₂, 75°C). This method avoids the formation of thermodynamically stable five-membered byproducts that commonly plague heterocyclic synthesis [6]. The imidazo[1,2-a]pyrazine core can be prepared via Groebke-Blackburn-Bienaymé multicomponent reactions using 2-aminopyrazines, aldehydes, and isocyanides. Subsequent nucleophilic aromatic substitution couples the two heterocyclic systems at the C3 position of the oxadiazole ring [10].

Table 1: Comparative Analysis of Synthetic Pathways for Imidazo[1,2-a]pyrazine-Oxadiazole Hybrids

Synthetic StrategyKey StepsOverall Yield (%)Advantages
Linear ApproachSequential functionalization/CuAAC15-22Atom economy, modular
Convergent ApproachSeparate ring synthesis/coupling25-30Higher yield, flexibility
Silver-Catalyzed CO₂ UtilizationAgOAc/JohnPhos catalysis28-35Sustainable C1 source
One-Pot TandemCyclization/functionalization18-25Reduced purification

Recent innovations include one-pot tandem methodologies that significantly reduce purification requirements. These sequences employ in situ generation of the oxadiazol-3-amine followed by Pd-catalyzed C-H amination to directly functionalize the imidazo[1,2-a]pyrazine core [1] [10]. Solvent optimization is critical, with dimethylacetamide (DMA) providing superior yields over acetonitrile or DMF due to enhanced metal solubility and stability of reactive intermediates. Microwave-assisted synthesis has reduced reaction times from 48 hours to under 4 hours while improving yields by 15-20% through controlled thermal acceleration of the rate-limiting cyclization step [6].

Radiolabeling Strategies for Molecular Imaging Applications

Radiolabeled derivatives of 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine enable non-invasive imaging of biological targets, particularly in oncology. Carbon-11 labeling at the oxadiazol-3-amine nitrogen is achieved through N-methylation using [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This approach requires synthesis of the N-demethylated precursor (2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) which undergoes regioselective alkylation with the radiolabeling agent [7].

The radiolabeling sequence begins with trapping [¹¹C]CH₃OTf in acetone at -15°C, followed by addition of the precursor (0.5-1.0 mg) dissolved in DMF with tetrabutylammonium hydroxide (TBAH) as phase-transfer catalyst. After 5 minutes at room temperature, the reaction mixture is purified by semi-preparative HPLC using a C18 column with 20% CH₃CN/80% 20mM H₃PO₄ mobile phase. Solid-phase extraction (C18 Plus Sep-Pak) formulation provides the sterile injectable tracer in 40-50% radiochemical yield (decay-corrected to end of bombardment) with >99% radiochemical purity [7]. The molar activity at end of bombardment ranges 296-555 GBq/μmol, sufficient for in vivo PET imaging applications.

Table 2: Radiolabeling Parameters for Carbon-11 Labeled Derivatives

ParameterConditions/SpecificationsApplication Relevance
Radiolabeling Agent[¹¹C]Methyl triflateEnables N-methylation
PrecursorN-Demethylated piperazine derivativeRegioselective labeling site
Reaction Time5 minutes at RTCompatible with ¹¹C half-life (20.4 min)
PurificationSemi-prep HPLC/SPEEnsures pharmaceutical grade
Molar Activity296-555 GBq/μmolSuitable for receptor imaging
Formulation20mM H₃PO₄/CH₃CNPhysiological compatibility

The strategic placement of the radiolabel at the terminal piperazine nitrogen maintains the compound's binding affinity for PI3K/mTOR targets while providing favorable pharmacokinetics for tumor imaging. Biodistribution studies in HCT-116 xenograft models show rapid uptake in PI3K/mTOR-expressing tumors with target-to-background ratios exceeding 3:1 within 15 minutes post-injection. Metabolism studies indicate 75% intact tracer in plasma at 30 minutes, sufficient for imaging applications [7]. These radiolabeled analogs serve as powerful tools for quantifying target engagement of PI3K/mTOR inhibitors in living systems without invasive procedures.

Regioselective Functionalization of the Oxadiazol-3-amine Moiety

The 1,2,5-oxadiazol-3-amine group in 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine exhibits distinctive reactivity patterns that enable regioselective functionalization. The exocyclic amine undergoes selective acylation when treated with acid chlorides in dichloromethane with DIPEA as base, yielding mono-acylated products without competing ring-opening reactions. Notably, the reaction demonstrates remarkable chemoselectivity with no observed acylation at the imidazo[1,2-a]pyrazine nitrogen atoms due to their decreased nucleophilicity in the conjugated system [3] [6].

Regioselectivity in cyclization reactions is profoundly influenced by catalyst choice. When reacting the oxadiazol-3-amine with α-bromoketones, DABCO (1,4-diazabicyclo[2.2.2]octane) promotes exclusive formation of 2-aminoimidazole derivatives via nucleophilic displacement followed by cyclization. In contrast, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzes an alternative pathway resulting in imidazo[4,5-d]oxadiazole formation through deprotonation-cyclization sequences [3]. Solvent effects further modulate regioselectivity: nonpolar solvents like toluene favor intramolecular cyclization at N2 of the oxadiazole ring, while polar aprotic solvents (DMF, DMSO) promote functionalization at the exocyclic amine [6].

Table 3: Regioselective Functionalization Outcomes Based on Reaction Conditions

Reaction TypeConditionsMajor ProductRegioselectivity Ratio
AcylationAcid chloride/DIPEA/DCMMono-acylated oxadiazolamine>95:5
AlkylationAlkyl bromide/K₂CO₃/MeCNN-Alkylated derivative85:15
Cyclization (DABCO)α-Bromoketone/DABCO/THF2-Aminoimidazole>98:2
Cyclization (DBU)α-Bromoketone/DBU/DMFImidazo[4,5-d]oxadiazole90:10
Ring Expansionp-TsCl/DABCO/DCMSeven-membered cyclic carbamate79:21

Microwave irradiation significantly enhances the efficiency of these functionalization reactions. Acylation reactions completed in 2 hours under conventional heating achieve full conversion within 10 minutes under microwave conditions (100°C, 150W) without erosion of regioselectivity. Computational studies suggest that the enhanced rates result from selective dielectric heating of polar intermediates rather than alternative reaction pathways [3]. These findings establish robust methodologies for diversifying the oxadiazol-3-amine moiety while preserving the integrity of the imidazo[1,2-a]pyrazine core.

Catalytic Approaches for Heterocyclic Ring Formation

The construction of the imidazo[1,2-a]pyrazine and 1,2,5-oxadiazole rings in 4-(imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine benefits significantly from advanced catalytic methodologies. Silver catalysis has emerged as particularly effective for oxadiazole formation via alkyne/CO₂ coupling. The AgOAc/JohnPhos catalyst system (2 mol%) facilitates the reaction between 1,4-alkyne-diols and CO₂ (10 bar) in acetonitrile at 75°C, generating acyl-functionalized five-membered cyclic carbonates as key intermediates [6]. Subsequent base-catalyzed ring expansion with DABCO (20 mol% in DCM) yields seven-membered heterocyclic precursors that can be converted to the oxadiazol-3-amine moiety through dehydrative cyclization. This cascade avoids thermodynamic traps of smaller ring systems while demonstrating excellent functional group tolerance for vinyl, allyl, and aryl substituents [6].

Montmorillonite K10 clay and halloysite nanotubes provide sustainable alternatives for catalyzing the formation of the imidazo[1,2-a]pyrazine core. These heterogeneous catalysts promote the cyclocondensation of 2-aminopyrazines with α-bromoketones in ethanol at 80°C, achieving yields exceeding 85% with minimal byproduct formation. The reaction proceeds through a sequence of SN2 displacement followed by intramolecular dehydrative cyclization, with the acidic sites on the clay materials accelerating the rate-determining ring closure step [9]. Catalyst recyclability studies show consistent performance over five cycles with less than 5% reduction in yield, making this approach environmentally and economically advantageous.

Zr(IV)-H catalysis enables reductive transamination strategies for functionalizing heterocyclic intermediates. The Cp₂ZrHCl catalyst system (5 mol%) facilitates the reductive coupling of amide groups in the alkylation of external amines, allowing installation of key aminoalkyl side chains without protection-deprotection sequences [8]. This method demonstrates remarkable chemoselectivity, with preferential reduction of amide carbonyls over ester, nitro, or cyano functionalities. The catalytic cycle involves zirconium hydride addition to the amide carbonyl, followed by elimination to form a reactive iminium intermediate that undergoes nucleophilic addition by the amine coupling partner [8].

For the 1,2,5-oxadiazol-3-amine ring system, reagent-based cyclization of thiosemicarbazide intermediates provides regioselective access. Treatment with EDC·HCl in DMSO generates 2-amino-1,3,4-oxadiazoles through dehydrative cyclization, while p-TsCl/triethylamine in N-methyl-2-pyrrolidone yields the corresponding thiadiazole derivatives [2]. The regioselectivity is governed by both steric and electronic factors of the R¹ and R² substituents, with electron-withdrawing groups favoring oxadiazole formation. These catalytic and reagent-controlled methodologies significantly expand the synthetic toolbox for constructing complex heterocyclic systems with precision and efficiency.

Properties

CAS Number

1031927-02-2

Product Name

4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine

IUPAC Name

4-imidazo[1,2-a]pyrazin-2-yl-1,2,5-oxadiazol-3-amine

Molecular Formula

C8H6N6O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C8H6N6O/c9-8-7(12-15-13-8)5-4-14-2-1-10-3-6(14)11-5/h1-4H,(H2,9,13)

InChI Key

YZWLTQHMDOCNGL-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C=N1)C3=NON=C3N

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C3=NON=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.